molecular formula C9H14N2O B1395647 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1353498-48-2

3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1395647
CAS No.: 1353498-48-2
M. Wt: 166.22 g/mol
InChI Key: AESWCQFHUDAVDG-UHFFFAOYSA-N
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Description

“3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the empirical formula C9H14N2O . It is a solid substance and its molecular weight is 166.22 . The compound is not naturally occurring and is synthesized for various applications .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Vilsmeier-Haack reaction has also been used to synthesize similar compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound has two ethyl groups and one methyl group attached to the pyrazole ring, along with a carbaldehyde group .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde is used in a variety of scientific research applications, including drug discovery, biochemistry, and molecular biology. In drug discovery, this compound is used to study the biochemical and physiological effects of drugs. In biochemistry, this compound is used to study the structure and function of proteins, enzymes, and other molecules. In molecular biology, this compound is used to study the structure and function of DNA and RNA.

Mechanism of Action

Target of Action

The primary targets of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

Pyrazole derivatives are known to have diverse biological activities, including interactions with various enzymes and receptors . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives can influence a variety of biochemical pathways depending on their specific structure and targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. These properties are crucial for understanding the bioavailability of the compound. Future research should focus on these aspects to provide a comprehensive understanding of the pharmacokinetics of this compound .

Result of Action

Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . Future studies should consider these factors to provide a more comprehensive understanding of this compound’s behavior in different environments.

Advantages and Limitations for Lab Experiments

The use of 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde in laboratory experiments presents a number of advantages and limitations. The advantages of using this compound in laboratory experiments include its low cost, its low toxicity, and its ease of synthesis. The limitations of using this compound in laboratory experiments include its lack of specificity for target molecules and its limited ability to penetrate cell membranes.

Future Directions

The future directions for 3,5-diethyl-1-methyl-1H-pyrazole-4-carbaldehyde research include further elucidation of its mechanism of action, optimization of its synthesis methods, and development of new applications. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments. Finally, further research into the advantages and limitations of this compound in laboratory experiments could lead to the development of more efficient and effective methods of laboratory experimentation.

Properties

IUPAC Name

3,5-diethyl-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-8-7(6-12)9(5-2)11(3)10-8/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESWCQFHUDAVDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1C)CC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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